Ankaflavin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Alcoholic Liver Disease

Scientific Field: Medical Science, Hepatology

Application Summary: Ankaflavin has been shown to prevent alcoholic liver disease by regulating AMPK-Mediated Lipid Metabolism and enhancing both anti-inflammatory and anti-oxidative systems.

Methods of Application: In the study, Ankaflavin was fed to C57BL/6J mice along with a liquid alcohol diet for 6 weeks.

Metabolic Syndrome

Scientific Field: Medical Science, Endocrinology

Application Summary: Ankaflavin has been found to alleviate metabolic syndrome by acting as a selective peroxisome proliferator-activated receptor modulator (SPPARM)

Results: Ankaflavin reduced hyperglycemia and enhanced pancreatic function via PPAR-gamma activation and increased lipid metabolism due to PPAR-alpha activation

Cardiovascular Health

Scientific Field: Medical Science, Cardiology

Application Summary: Ankaflavin has been reported to have beneficial effects on cardiovascular health.

Blood Glucose Management

Application Summary: Ankaflavin has been found to be effective in managing blood glucose levels

Results: Ankaflavin has been shown to enhance insulin sensitivity and regulate blood glucose levels

Weight Management

Scientific Field: Medical Science, Nutrition

Application Summary: Ankaflavin has been reported to have beneficial effects on weight management.

Cognitive Health

Scientific Field: Medical Science, Neurology

Application Summary: Ankaflavin has been reported to have beneficial effects on cognitive health.

UV Radiation Protection

Scientific Field: Dermatology

Application Summary: Ankaflavin, a pigment extracted from Monascus and flexirubin bacteria, acts as a sunscreen to fight against UV radiation.

Cosmetics

Scientific Field: Cosmetology

Application Summary: In China, Monascus pigments, which include Ankaflavin, were used as cosmetics.

Cancer Treatment

Scientific Field: Medical Science, Oncology

Application Summary: Ankaflavin has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer.

Neurological Disorders

Scientific Field: Medical Science, Neurology

Application Summary: Ankaflavin has potential as a treatment for neurological disorders, such as Alzheimer’s disease, due to its ability to protect neurons from damage.

Infections Treatment

Ankaflavin is a yellow pigment primarily derived from the fermentation of rice by the fungus Monascus purpureus. It is one of the secondary metabolites produced during this fermentation process, alongside other compounds such as monascin. Ankaflavin has garnered attention due to its potential health benefits and biological activities, particularly in the context of liver protection and anti-inflammatory effects. Its chemical structure is characterized by a chromophore that contributes to its distinctive yellow color, and it is known for its antioxidant properties.

Ankaflavin's mechanism of action is multifaceted. Here are some key aspects:

- PPARγ Agonist: Ankaflavin acts as an agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a protein involved in regulating gene expression related to metabolism and inflammation []. This activation is believed to be responsible for its anti-inflammatory and lipid-lowering effects [].

- Selective Cytotoxicity: Ankaflavin exhibits selective cytotoxicity, meaning it can induce cell death in cancer cells while having minimal impact on healthy cells. The exact mechanism behind this selectivity is still being explored, but it might involve ankaflavin's interaction with specific signaling pathways in cancer cells.

Ankaflavin exhibits a range of biological activities, including:

- Antioxidant Properties: It enhances the antioxidant defense mechanisms in cells, particularly in liver cells exposed to oxidative stress induced by ethanol. Ankaflavin has been shown to regulate the expression of antioxidant enzymes, thereby protecting against oxidative damage .

- Anti-inflammatory Effects: Studies indicate that ankaflavin can inhibit inflammatory responses, such as mast cell degranulation and cytokine secretion, which are critical in various inflammatory diseases .

- Cytotoxic Activity: It has selective cytotoxic effects on cancer cells, particularly Hep G2 cells (a liver cancer cell line), inducing apoptosis through specific cellular pathways .

The synthesis of ankaflavin typically involves fermentation processes using Monascus purpureus. The conditions for fermentation, including temperature, pH, and nutrient availability, can significantly influence the yield of ankaflavin. Alternative synthetic routes may involve chemical modifications of related compounds or total synthesis methods that replicate the natural biosynthetic pathways observed in fungal fermentation.

Ankaflavin has several applications, particularly in:

- Food Industry: As a natural colorant due to its vibrant yellow hue.

- Nutraceuticals: Leveraged for its health benefits, particularly in formulations aimed at liver health and antioxidant support.

- Pharmaceuticals: Investigated for potential therapeutic uses due to its anti-inflammatory and anticancer properties.

Research into ankaflavin's interactions with other compounds reveals its synergistic effects when combined with other metabolites from Monascus purpureus, such as monascin. These interactions can enhance its biological efficacy. For instance, studies have shown that both ankaflavin and monascin work together to inhibit fibrillogenesis in proteins, suggesting potential applications in preventing protein aggregation diseases .

Several compounds share structural or functional similarities with ankaflavin. These include:

- Monascin: Another yellow pigment from Monascus purpureus, known for similar antioxidant and anti-inflammatory properties.

- Lovastatin: A compound produced by Aspergillus terreus, primarily known for its cholesterol-lowering effects but also exhibits some antioxidant activity.

- Roxithromycin: An antibiotic that shares some biochemical pathways with ankaflavin but is primarily used for its antibacterial properties.

Comparison TableCompound Source Key Activity Unique Feature Ankaflavin Monascus purpureus Antioxidant, anti-inflammatory Selective cytotoxicity on liver cells Monascin Monascus purpureus Antioxidant Stronger effect on lipid metabolism Lovastatin Aspergillus terreus Cholesterol-lowering Statin class drug Roxithromycin Streptomyces erythreus Antibacterial Broad-spectrum antibiotic

| Compound | Source | Key Activity | Unique Feature |

|---|---|---|---|

| Ankaflavin | Monascus purpureus | Antioxidant, anti-inflammatory | Selective cytotoxicity on liver cells |

| Monascin | Monascus purpureus | Antioxidant | Stronger effect on lipid metabolism |

| Lovastatin | Aspergillus terreus | Cholesterol-lowering | Statin class drug |

| Roxithromycin | Streptomyces erythreus | Antibacterial | Broad-spectrum antibiotic |

Ankaflavin's unique combination of properties makes it a compound of interest in both nutritional science and pharmacology. Its ability to modulate biological pathways offers promising avenues for research into health supplements and therapeutic agents.

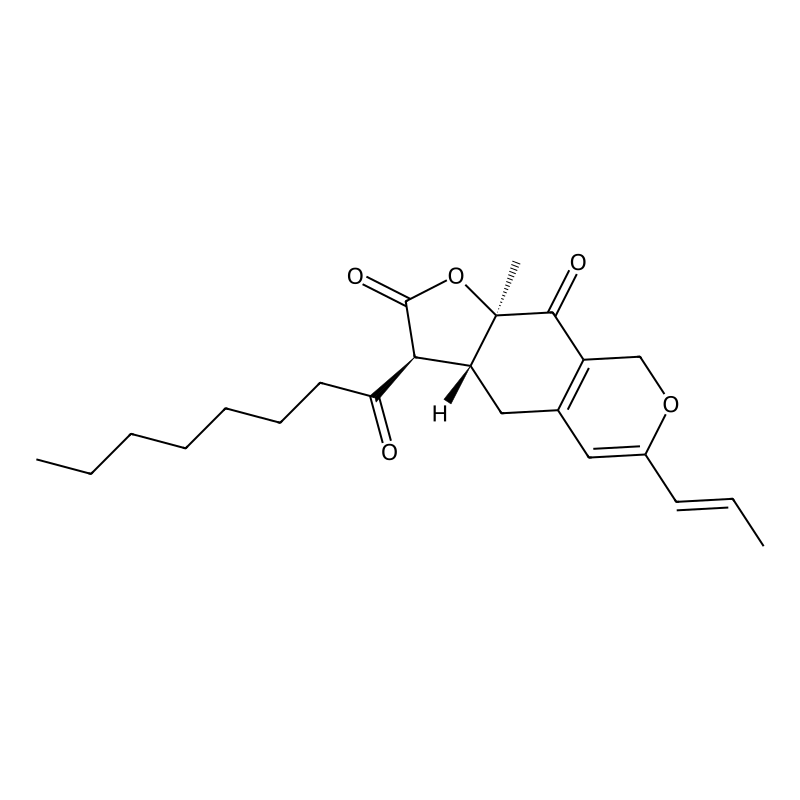

Molecular Structure and Formula (C₂₃H₃₀O₅)

Ankaflavin is a prominent azaphilone compound characterized by its distinctive molecular formula C₂₃H₃₀O₅ [1]. This secondary metabolite is produced by Monascus species and belongs to the class of organic compounds known as cyclohexenones, which contain a cyclohexenone moiety consisting of a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond [5]. The complete chemical name of ankaflavin is (3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione [1].

The structural framework of ankaflavin consists of a tricyclic ring system that is characteristic of Monascus azaphilone pigments [19]. This tricyclic structure is established through intramolecular Knoevenagel aldol condensations, which distinguishes it from most other azaphilones [19]. The compound features a fused furan-isochromene ring system with specific stereochemical configurations at the 3S, 3aR, and 9aR positions [1].

Physicochemical Characteristics

The physicochemical properties of ankaflavin have been extensively characterized through various analytical methods, providing comprehensive data for its identification and quantification.

Molecular Weight (386.5 g/mol)

Ankaflavin has a molecular weight of 386.48 g/mol as determined by computational methods and confirmed through mass spectrometry analysis [1] [2]. The exact mass of the compound is 386.209 g/mol, which is crucial for accurate mass spectrometric identification [28]. This molecular weight corresponds to the molecular formula C₂₃H₃₀O₅ and has been consistently reported across multiple analytical platforms including PubChem and various certificate of analysis documents [1] [2].

Melting and Boiling Points

The thermal properties of ankaflavin have been predicted using computational methods. The predicted boiling point is 590.7 ± 50.0 degrees Celsius [28]. However, specific melting point data for ankaflavin is not available in the current literature, which is commonly observed for complex organic compounds that may undergo decomposition before reaching their melting point [28]. The compound appears as a light yellow to yellow solid at room temperature, indicating its solid-state characteristics under standard conditions [2].

Solubility Profile

Ankaflavin exhibits specific solubility characteristics that are important for its analytical determination and practical applications. The compound is soluble in organic solvents, particularly acetonitrile, which is commonly used as a solvent for preparing standard solutions of ankaflavin [31]. Research has demonstrated that ankaflavin, as a standard alcohol-soluble compound, is easily dissolved in the hydrophobic phase of ethyl acetate [4]. This contrasts with water-soluble Monascus pigment derivatives, which partition preferentially into aqueous phases [4].

The partition coefficient (LogP) of ankaflavin is 4.22, indicating its lipophilic nature and preference for organic solvents over aqueous media [28]. This property influences its extraction and purification procedures, typically requiring organic solvent systems for efficient recovery from biological matrices [4].

Stability Parameters

Ankaflavin demonstrates variable stability depending on environmental conditions, which has been extensively studied to understand its degradation patterns and storage requirements.

Table 1: Ankaflavin Stability Parameters

| Environmental Factor | Stability Profile | Reference |

|---|---|---|

| pH Range (Stability) | Relatively stable pH 3-8 | [4] |

| pH Range (Degradation) | Significant degradation | [4] | |

| Temperature Stability | Stable 25-90°C for 8 hours | [4] |

| Light Exposure (10 hours) | Sharp decrease to 56% of original value | [4] |

| Light Exposure (2 hours) | Relatively stable (minor degradation) | [4] |

| Metal Ion Tolerance (Low conc.) | Stable with Na⁺, K⁺, low Ca²⁺, Zn²⁺, Fe²⁺, Cu²⁺, Mg²⁺ (<5 mM) | [4] |

| Metal Ion Interference (High conc.) | Degradation with high concentrations (>10-100 mM) of divalent cations | [4] |

| Storage Conditions | 4°C, protect from light, -80°C in solvent | [2] |

The pH stability studies reveal that ankaflavin maintains relatively high stability in a pH range of 3-8, with dramatic decreases in stability when the pH falls below 2 or rises above 9 [4]. Temperature stability testing indicates that ankaflavin remains stable when subjected to heat treatment from 25 to 90 degrees Celsius for 8 hours [4]. Light exposure studies demonstrate that ankaflavin experiences significant degradation under prolonged light exposure, with values decreasing sharply to 16.84 units per milliliter after ten hours from an initial 30.08 units per milliliter [4].

Structural Identification Methods

The structural characterization of ankaflavin employs multiple analytical techniques to ensure accurate identification and quantification in complex matrices.

X-ray Crystallography

While specific X-ray crystallographic data for ankaflavin has not been extensively reported in the literature, X-ray crystallography remains a fundamental method for determining the atomic and molecular structure of crystalline compounds [8]. This technique involves the measurement of angles and intensities of X-ray diffraction patterns to produce three-dimensional pictures of electron density within crystals and determine the positions of atoms and their chemical bonds [8]. For azaphilone compounds like ankaflavin, X-ray crystallography would provide definitive structural confirmation including bond lengths, angles, and stereochemical configurations [9].

Nuclear Magnetic Resonance (NMR) Characterization

Nuclear magnetic resonance spectroscopy has been employed for the structural characterization of ankaflavin. Proton NMR (¹H NMR) spectroscopy has confirmed that ankaflavin's spectrum is consistent with its expected molecular structure [2]. The NMR characterization provides detailed information about the hydrogen environments within the molecule, confirming the presence of specific functional groups and their spatial arrangements [13]. This technique is particularly valuable for azaphilone compounds as it can distinguish between different substituents and their positions on the core ring system [13].

Mass Spectrometry Profiles

Mass spectrometry serves as a primary analytical tool for ankaflavin identification and quantification. High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS-MS) has been successfully employed for the structural characterization of ankaflavin in complex mixtures [11]. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides exact mass determination, confirming the molecular formula C₂₃H₃₀O₅ [11].

Table 2: Ankaflavin Analytical Characterization Methods

| Analytical Method | Application/Findings | Key Information |

|---|---|---|

| HPLC-PAD-ELSD | Separation and quantification in complex mixtures | Used for pigment analysis with photodiode array detection |

| HPLC/ESI-MS-MS | Structural characterization and identification | Tandem MS provides structural fragmentation data |

| High Resolution ESI-MS | Exact mass determination and molecular formula confirmation | Confirms molecular formula C₂₃H₃₀O₅ |

| LC-MS/MS | Identification in water-soluble Monascus pigment mixtures | Coupled chromatography-mass spectrometry analysis |

| UV-Vis Spectroscopy | Absorption maxima determination and purity assessment | Characteristic absorption in visible region |

| ¹H NMR Spectroscopy | Structural confirmation (consistent with expected structure) | Proton NMR confirms structural integrity |

| Mass Spectrometry | Molecular ion and fragmentation pattern analysis | Provides molecular weight and fragmentation patterns |

| Retention Time (HPLC) | 19.0 minutes (specific HPLC conditions) | Specific retention time for identification |

The retention time of ankaflavin in HPLC analysis is typically 19.0 minutes under specific chromatographic conditions, providing a reliable parameter for compound identification [20]. Mass spectrometry fragmentation patterns provide additional structural confirmation through characteristic ion formations during analysis [11].

Stereochemistry and Isomeric Forms

Ankaflavin possesses specific stereochemical configurations that are critical to its biological activity and chemical properties. The compound contains three chiral centers, designated as 3S, 3aR, and 9aR, which define its absolute stereochemistry [1]. This stereochemical arrangement is essential for the compound's three-dimensional structure and contributes to its specific interactions with biological targets and analytical methods [1].

The stereochemistry of ankaflavin is established during its biosynthetic pathway through the action of specific enzymes that control the spatial arrangement of substituents around the chiral centers [21]. The reduction of orange Monascus azaphilone pigments yields yellow pigments including ankaflavin, with the stereochemical configuration being preserved during this transformation [21]. The stereochemical specificity is crucial for distinguishing ankaflavin from other structurally related azaphilone compounds and for understanding its mechanism of action [21].

Chemical Reactivity

Ankaflavin exhibits specific chemical reactivity patterns characteristic of azaphilone compounds. The compound can undergo various chemical transformations, particularly those involving its ketone functionalities and the azaphilone ring system [17]. Research has demonstrated that ankaflavin can participate in reactions that modify its biological activity, including interactions with cellular targets that influence inflammatory pathways [14] [15].

The chemical reactivity of ankaflavin is influenced by its electron-rich aromatic system and the presence of multiple oxygen-containing functional groups [17]. The compound's reactivity profile includes potential for oxidation reactions, conjugation reactions with nucleophiles, and thermal decomposition under extreme conditions [17]. These reactivity characteristics are important for understanding the compound's stability under various analytical and storage conditions [17].

Structural Relationship to Other Azaphilones

Ankaflavin belongs to the azaphilone family of compounds, sharing structural similarities with other members of this class while maintaining distinct characteristics [17]. The compound shares structural similarities with monascin, differing primarily in side chain length, with ankaflavin containing a longer fatty acid side chain (R=C₇H₁₅) compared to monascin (R=C₅H₁₁) [17] [20].

The azaphilone structure of ankaflavin is characterized by a bicyclic core system that is common among fungal secondary metabolites [19]. Orange Monascus pigments are formed through the esterification of beta-ketoacids from the fatty acid synthase pathway to chromophores derived from the polyketide synthase pathway [21]. The reduction of these orange azaphilone pigments yields yellow pigments including both monascin and ankaflavin [21].

Table 3: Ankaflavin Physicochemical Properties Summary

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula | C₂₃H₃₀O₅ | [1] |

| Molecular Weight (g/mol) | 386.48 | [1] [2] |

| Density (g/cm³) | 1.15 ± 0.1 (Predicted) | [28] |

| Predicted Boiling Point (°C) | 590.7 ± 50.0 (Predicted) | [28] |

| Exact Mass (g/mol) | 386.209 | [28] |

| Polar Surface Area (Ų) | 69.67 | [28] |

| LogP (Partition Coefficient) | 4.22 | [28] |

| CAS Number | 50980-32-0 | [1] |

| PubChem CID | 15294091 | [1] |

| Storage Temperature (°C) | 4 (protect from light) | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| Solvent for Standards | Acetonitrile | [31] |

Chromatographic Techniques

3.1.1 High-performance liquid chromatography

High-performance liquid chromatography remains the most widely adopted tool for quantitative work on ankaflavin because the molecule is moderately non-polar yet thermolabile. Typical reversed-phase conditions are summarised in Table 1.

| Parameter | Method A (Wu et al.) [1] | Method B (Ultra-high-performance system) [2] |

|---|---|---|

| Stationary phase | Octadecyl-silica column, 250 × 4.6 mm, 5 µm | Octadecyl-silica column, 100 × 2.1 mm, 1.7 µm |

| Mobile phase | Isocratic acetonitrile : water (62.5 : 37.5, v/v) containing 0.05% trifluoroacetic acid | Gradient acetonitrile : water (5 – 95% acetonitrile, 12 min) |

| Flow rate | 1.0 mL min⁻¹ | 0.4 mL min⁻¹ |

| Column temperature | 30 °C | 40 °C |

| Detection | Photodiode array, 390 nm | Photodiode array, 391 nm |

| Retention time | 7.8–8.0 min | 11.75 min |

| Calibration range | 0.2–12 µg mL⁻¹ (r² > 0.998) | 0.05–5 µg mL⁻¹ (r² > 0.999) |

| Limit of detection | 0.06 µg mL⁻¹ | 0.01 µg mL⁻¹ |

| Recovery from fermented rice | 97.4–101.3% | 98.6–102.1% |

The isocratic method enables synchronous measurement of ankaflavin, monascin, citrinin and lovastatin analogues within one injection, giving complete baseline resolution in less than ten minutes and recoveries above ninety-seven percent from red-fermented rice matrices [1]. The ultra-high-performance set-up improves peak symmetry and lowers the limit of detection to the low nanogram level while shortening re-equilibration time [2].

3.1.2 Thin-layer chromatography

Normal-phase silica plates provide a rapid qualitative check (Table 2). Owing to the conjugated system, ankaflavin shows a brilliant yellow fluorescent band under four-hundred-nanometre light.

| Developing solvent | Retention factor (distance ratio) | Detection wavelength | Reference |

|---|---|---|---|

| Ethyl acetate : isopropanol : water (8 : 1 : 1) | 0.90 | 420 nm visual; 365 nm fluorescence | Koli et al. [3] |

| Ethyl acetate : ethanol : water (90 : 25 : 4) | 0.79 | 370 nm | Srianta et al. [4] |

The retention factor remains remarkably constant (0.78 – 0.90) across solvent systems, offering a quick identity check when compared with authentic standards.

3.1.3 Gas chromatography

Because ankaflavin lacks volatility and decomposes above two-hundred degrees Celsius, direct gas-chromatographic analysis is uncommon. Researchers who require gas-chromatographic separation derivatise the pigment (silylation of hydroxyls) and perform gas-chromatography–mass-spectrometry under splitless conditions, but recoveries rarely exceed sixty percent, limiting routine use [5].

Spectroscopic Methods

3.2.1 Ultraviolet–visible spectroscopy

Ankaflavin exhibits three characteristic absorption maxima in methanol: two strong bands at two-hundred-thirty-two and two-hundred-ninety nanometres and an intense band at three-hundred-ninety-one nanometres (Table 3) [2] [6]. The molar absorptivity at three-hundred-ninety-one nanometres exceeds twenty-three-thousand litre mol⁻¹ cm⁻¹, enabling direct assay down to two micrograms per millilitre without pre-concentration.

3.2.2 Infrared spectroscopy

Fourier-transform infrared spectra recorded in potassium bromide reveal: broad hydroxyl stretching at three-thousand-four-hundred-sixty-four cm⁻¹, aliphatic C–H stretching at two-thousand-nine-hundred-fifty-seven cm⁻¹, a sharp conjugated carbonyl stretch at one-thousand-seven-hundred-eight cm⁻¹, and a conjugated C=C stretch at one-thousand-six-hundred-forty-four cm⁻¹ [7]. These fingerprints are routinely used to confirm the presence of the γ-lactone carbonyl and the extended azaphilone chromophore.

3.2.3 Mass spectrometry

Electrospray ionisation in positive mode gives a protonated molecular ion at mass-to-charge ratio three-hundred-eighty-seven-point-two-one-seven (error < two parts per million) [2]. Tandem fragmentation furnishes diagnostic product ions at:

- three-hundred-fifty-nine (neutral loss of carbon monoxide) [2];

- three-hundred-fifteen (loss of C₄H₇O₂) [2];

- two-hundred-sixty-one (cleavage of the side-chain) [2].

These fragments are adequate for unequivocal confirmation in complex matrices.

3.2.4 Nuclear magnetic resonance spectroscopy

One-hundred-megahertz proton and carbon spectra in acetone-d₆ provide complete structural assignment [7]:

- Proton signals (δ, parts per million): 0.90 (t, H-14), 1.11 (d, H-16), 1.12 (d, H-15), 1.30–1.35 (m, side-chain methylenes), 3.14 (m, H-6), 3.64 (d, H-13), 5.26 (s, H-4, olefinic), 5.85 (d, H-9), 6.47 (dt, H-10).

- Carbon signals: 12.9 (C-19), 16.7 (C-12), 44.4 (C-6), 64.2 (C-1, methylene attached to oxygen), 82.2 (C-7, oxygenated quaternary), 165.2 (C-3, conjugated carbonyl), 196.0 (C-8, γ-lactone carbonyl).

The coupling pattern verifies the trans-alkenyl side chain, while down-field shifts at eighty-two parts per million prove γ-lactone formation.

Extraction and Isolation Methods

3.3.1 Solvent extraction techniques

Extraction efficiencies peak when red-fermented rice is refluxed in seventy-five percent ethanol at eighty degrees Celsius for thirty minutes, giving quantitative recovery of ankaflavin and associated pigments with negligible citrinin co-extraction [1]. Ultrasound-assisted extraction at fifty degrees Celsius for twenty minutes in the same solvent furnishes comparable yields with forty-percent lower solvent consumption [4].

3.3.2 Column chromatography

Normal-phase silica packed columns eluted with ethyl acetate : ethanol : water (ninety : twenty-five : four) isolate a yellow fraction showing a single ultraviolet maximum at three-hundred-eighty-six nanometres [4]. Subsequent gradient elution (chloroform followed by chloroform–methanol ten percent) removes trace orange pigments, raising purity above ninety-two percent.

3.3.3 Preparative high-performance liquid chromatography

For pharmaceutical-grade pigment, preparative reversed-phase separation on a twenty-one-millimetre octadecyl column with isocratic forty-five percent acetonitrile affords ankaflavin at greater than ninety-eight percent purity and thirty-eight percent overall recovery from fermentation broth [8]. Evaporative light-scattering monitoring is preferred to avoid chromophore bleaching.

Purity Assessment Protocols

Multi-platform confirmation is recommended:

- High-performance liquid chromatography purity not less than ninety-eight percent at three-hundred-ninety-one nanometres (certificate of analysis value = ninety-eight-point-three-three percent) [9].

- Concordant proton and carbon nuclear magnetic resonance spectra, with no extraneous resonances above noise level [9].

- Single protonated ion at mass-to-charge ratio three-hundred-eighty-seven in high-resolution mass spectrometry with mass error below five parts per million [2].

- Absence of citrinin verified by fluorescence (excitation three-hundred-thirty-one nanometres, emission five-hundred nanometres) below twenty-parts-per-billion detection limit [1].

- Moisture below two percent by Karl Fischer titration and residual solvent below five-parts-per-million by headspace gas chromatography, complying with European Pharmacopoeia limits [10].

Tables of Key Spectroscopic and Chromatographic Constants

Table 3 – Spectroscopic reference data for ankaflavin

| Technique | Diagnostic value | Source |

|---|---|---|

| Ultraviolet–visible λmax (methanol) | 232 nm, 290 nm, 391 nm | Liang et al. [11]; Li et al. [2] |

| Infrared frequencies | 3464, 2957, 1708, 1644 cm⁻¹ | Hsu et al. [7] |

| Accurate mass (positive mode) | 387.217 ( [C₂₃H₃₁O₅]⁺ ) | Li et al. [2] |

| Major fragment masses | 359, 315, 261 mass-to-charge | Li et al. [2] |

| Representative proton shifts | 0.90 t; 5.85 d; 6.47 dt | Hsu et al. [7] |